露西库林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Luciculine is a naturally occurring compound that has recently gained attention due to its potential applications in scientific research. It is a member of the luciferin family, which is known for its bioluminescent properties. Luciculine is a unique compound that has the potential to be used in a variety of research applications due to its ability to emit light in the presence of certain enzymes.

科学研究应用

异构化研究

露西库林一直是异构化研究的主题,以了解其化学行为和创造具有不同生物活性的衍生物的潜力 . 异构化,一种将一个分子转化为具有完全相同原子但原子排列不同的另一个分子的过程,是一个基本的化学过程,可以导致药物学和材料科学的重大发现。

生物发光研究

露西库林与生物发光反应密切相关,它充当荧光素,一种在氧化时产生光的分子 . 该特性被用于各种应用,例如基因分析、蛋白质-蛋白质相互作用检测和药物发现中的高通量筛选。对露西库林在生物发光中的作用的研究可能会导致医学成像和环境监测的进步。

合成化学

该化合物在合成化学中具有巨大潜力,研究重点是将其转化为其他具有生物活性的分子 . 例如,外消旋乌头碱的全合成是一项重大成就,展示了该化合物在开发新合成方法中的多功能性和重要性。

药物发现

乌头碱的结构复杂性和生物活性使其成为药物发现中一个有价值的目标 . 其合成及其性质的研究可以导致新药的开发,特别是在神经学和心脏病学领域,类似的化合物已显示出希望。

药理学应用

露西库林的药理学应用正在探索中,特别是它作为更强效化合物的先驱的潜力 . 它在天然产物候选药物和合成类似物的合成中的作用对于药物开发和潜在的临床试验至关重要。

分子成像

露西库林的特性可用于分子成像,这是一种用于实时可视化生物过程的技术 . 这种应用在疾病研究和靶向治疗的开发中特别有用。

蛋白质-蛋白质相互作用分析

该化合物在蛋白质-蛋白质相互作用分析中的作用是另一个感兴趣的领域 . 了解这些相互作用是解开细胞内信号和过程复杂网络的关键,这对治疗各种疾病具有重要意义。

环境监测

最后,露西库林的生物发光特性可用于环境监测,特别是在检测污染物和评估生态系统健康方面 . 这种应用对于保护自然资源和保护生物多样性至关重要。

属性

| { "Design of the Synthesis Pathway": "The synthesis of Luciculine can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the pyrrole ring and the subsequent formation of the indole ring system. The final step involves the formation of the quinoline ring system.", "Starting Materials": ["3,4-Dimethoxyphenylacetic acid", "Ethyl acetoacetate", "Methylamine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Sulfuric acid", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate"], "Reaction": ["Step 1: Synthesis of pyrrole ring system", "a) The starting material 3,4-Dimethoxyphenylacetic acid is reacted with methylamine and formaldehyde in the presence of sulfuric acid to form the pyrrole ring system.", "b) The resulting product is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group.", "Step 2: Formation of the indole ring system", "a) The product from step 1 is reacted with ethyl acetoacetate and acetic anhydride in the presence of sodium hydroxide to form the indole ring system.", "b) The resulting product is then treated with ammonium chloride and sodium nitrite to form the diazonium salt.", "c) The diazonium salt is then reacted with hydrochloric acid to form the indole ring system.", "Step 3: Formation of the quinoline ring system", "a) The product from step 2 is reacted with sodium bicarbonate and acetic anhydride to form the quinoline ring system.", "b) The final product is obtained after purification and isolation."]} | |

CAS 编号 |

5008-52-6 |

分子式 |

C22H33NO3 |

分子量 |

359.5 g/mol |

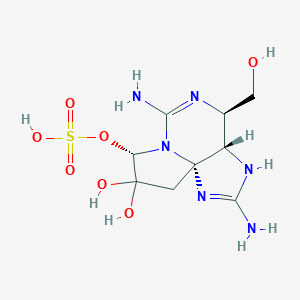

IUPAC 名称 |

(1S,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22-/m1/s1 |

InChI 键 |

AZAZKLKDEOMJBJ-SDQMMUEXSA-N |

手性 SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

规范 SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

同义词 |

napelline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of napelline?

A1: Napelline has the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol. []

Q2: What spectroscopic data is available for napelline?

A2: Researchers have extensively characterized napelline using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. These analyses provide detailed insights into its structure and conformation. [, , , ]

Q3: Are there any studies on the dissolution and solubility of napelline?

A3: While specific studies on napelline's dissolution and solubility are limited within the provided research, its extraction from plant material often involves solvents like ethanol. [, ] Further research is needed to comprehensively assess its solubility in various media.

Q4: What are the downstream effects of napelline's interaction with its targets?

A5: The downstream effects of napelline are diverse and depend on the biological system studied. For instance, it exhibits anti-inflammatory and anti-rheumatic activities in vitro, possibly by inhibiting inflammatory cytokine production and modulating the expression of genes like HIF-1α, VEGF, and TLR4. [] Additionally, napelline demonstrates potential for stimulating hemopoietic tissue regeneration in cytostatic myelosuppression. []

Q5: Does napelline exhibit any catalytic properties?

A5: The available research does not indicate any inherent catalytic properties of napelline.

Q6: What is known about the pharmacokinetics (PK) of napelline, including its absorption, distribution, metabolism, and excretion (ADME)?

A6: The provided research does not offer detailed insights into the specific PK parameters of napelline. Further studies are necessary to understand its ADME profile.

Q7: What is the safety profile of napelline? Are there any known toxicities or adverse effects?

A8: While napelline exhibits promising biological activities, it's crucial to acknowledge its potential toxicity. Bdelloid rotifer assays indicate that napelline exerts toxic effects. [] Furthermore, Aconitum plants, from which napelline is extracted, are well-known for their toxicity, primarily attributed to diterpenoid alkaloids. [, ] Therefore, thorough toxicological assessments are crucial before considering any therapeutic applications of napelline.

Q8: How do structural modifications of napelline affect its activity and potency?

A9: Studies exploring the structure-activity relationship (SAR) of napelline and its derivatives suggest that modifications can significantly impact its biological activities. For example, acylated derivatives of napelline exhibited varying degrees of vasodilating activity in mice, with some showing greater potency than napelline itself. [] Additionally, research on tyrosinase inhibition highlighted that specific structural features within the napelline scaffold contribute to its inhibitory potential. []

Q9: What is known about the stability of napelline under various conditions?

A9: The research provided does not delve into specific details regarding the stability of napelline under different conditions (e.g., temperature, pH, light exposure). Further investigations are needed to assess its stability profile, which is crucial for developing suitable formulations.

Q10: Are there any established analytical methods for the characterization and quantification of napelline?

A11: Researchers employ various analytical techniques for the identification and quantification of napelline, including: * Chromatographic methods: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for separating and identifying napelline from plant extracts. [, ] * Mass spectrometry: Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide accurate mass measurements and fragmentation patterns, aiding in structural characterization. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about napelline, including its connectivity and stereochemistry. [, ]

Q11: Have any specific formulations or drug delivery strategies been explored for napelline?

A11: The provided research does not discuss specific formulations or drug delivery approaches for napelline. Further investigations are necessary to enhance its delivery and bioavailability for potential therapeutic applications.

Q12: What are the potential applications of napelline?

A13: Given its diverse biological activities, napelline holds promise for various applications, including: * Anti-inflammatory and anti-rheumatic agent: In vitro studies suggest that napelline might have therapeutic potential for inflammatory and rheumatic diseases. [] * Stimulant of hemopoietic tissue regeneration: Preliminary research indicates a potential role for napelline in promoting the recovery of blood-forming tissues. [] * Tool compound for studying ion channels: Napelline's potential interaction with ion channels makes it a valuable tool for investigating their physiological roles. []

Q13: What are some of the milestones in napelline research?

A14: Milestones in napelline research include: * Isolation and structural elucidation: The isolation of napelline from Aconitum species and its subsequent structural characterization using spectroscopic techniques marked a significant step in understanding this alkaloid. [, ] * Discovery of biological activities: Studies revealing napelline's anti-inflammatory, anti-rheumatic, and hemopoietic tissue regeneration properties have broadened its potential therapeutic applications. [, , ] * Development of synthetic routes: The total synthesis of napelline represents a landmark achievement, providing access to this complex molecule for further research and development. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)